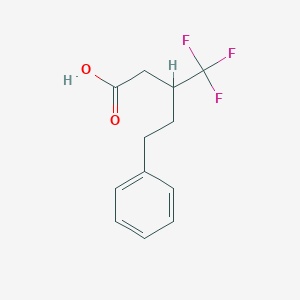

5-Phenyl-3-(trifluoromethyl)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the molecular formula C12H13F3O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3O2/c13-12(14,15)10(8-11(16)17)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 246.23 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Thromboxane Synthetase Inhibition and Receptor Blockade

5-Phenyl-3-(trifluoromethyl)pentanoic acid is studied for its pharmacological effects, particularly in the context of thromboxane A2 (TXA2) synthetase inhibition and TXA2/prostaglandin endoperoxide receptor blockade. This compound, known as R 68 070, has been shown to produce significant inhibition of platelet TXA2 synthetase activity in humans and animals, potentially offering therapeutic benefits in pathologies involving arachidonic acid metabolites (Clerck et al., 1989).

Functionalization in Polymer Chemistry

The compound has been utilized in the field of polymer chemistry. Specifically, its derivatives, such as methyl esters of ω-(para styryl)alkanoic acids, have been used in radical copolymerization with styrene. These processes are significant for producing functionalized polystyrenes, demonstrating the compound's versatility in materials science (Dalil et al., 2000).

Synthesis of Novel Functional Diacids

In the synthesis of novel functional diacids, derivatives of this compound have been employed. These diacids have potential applications in various chemical industries, highlighting the compound's utility in synthetic organic chemistry (Zhang Zhi-qin, 2004).

Biochemical Research

This compound has also been a focus in biochemical research. Studies have delved into its role in inhibiting human platelet aggregation and examining its biochemical profile. Such research offers insights into its potential for treating conditions related to platelet function and cardiovascular diseases (Clerck et al., 1989).

Natural Product Synthesis

In natural product synthesis, this compound and its derivatives have been employed to understand biosynthetic pathways. For example, isolating specific derivatives from natural sources has helped elucidate the synthesis of certain amino acids, contributing to our understanding of biological processes (Shimohigashi et al., 1976).

Safety and Hazards

Propriétés

IUPAC Name |

5-phenyl-3-(trifluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c13-12(14,15)10(8-11(16)17)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSNAYVYKOZOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)

![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)

![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)